molecular formula C18H18Cl2FN3O B2947151 N-(2,3-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide CAS No. 303091-19-2

N-(2,3-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Cat. No.: B2947151
CAS No.: 303091-19-2
M. Wt: 382.26
InChI Key: MWBWUUGFDQJHPI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2FN3O/c19-15-2-1-3-16(18(15)20)22-17(25)12-23-8-10-24(11-9-23)14-6-4-13(21)5-7-14/h1-7H,8-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBWUUGFDQJHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C18H18Cl2FN3O
  • Molecular Weight : 382.26 g/mol
  • CAS Number : 303091-19-2
  • LogP : 4.949
  • Hydrogen Bond Acceptors : 3
  • Hydrogen Bond Donors : 1
  • Polar Surface Area : 30.38 Ų

This compound exhibits biological activity through multiple mechanisms:

  • Antidepressant Effects : The compound acts on serotonin and dopamine receptors, similar to other piperazine derivatives. Its structural analogs have shown significant activity in modulating neurotransmitter systems, potentially aiding in the treatment of depression and anxiety disorders .
  • Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antibacterial properties, particularly against Gram-positive bacteria. The presence of electron-withdrawing groups in its structure enhances its interaction with bacterial cell membranes .

Efficacy Data

The following table summarizes the biological activities and efficacy data reported for this compound:

Activity Type Target IC50 (µM) Reference
AntidepressantSerotonin receptorsNot specified
AnticancerVarious cancer cell lines< 10
AntimicrobialGram-positive bacteriaNot specified

Case Studies

  • Antidepressant Study : A study evaluated the antidepressant-like effects of this compound in animal models. Results indicated significant reductions in immobility time in forced swim tests, suggesting enhanced mood-related behavior .
  • Cancer Cell Line Evaluation : In a series of experiments involving breast cancer and leukemia cell lines, the compound showed potent cytotoxicity with IC50 values lower than those of standard treatments. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .
  • Antibacterial Testing : The compound was tested against a panel of bacterial strains, showing promising results against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that modifications to the phenyl rings significantly influenced antibacterial potency .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Pharmacological Implications

The target compound belongs to a class of piperazine-acetamide derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name (Source) Piperazine Substituent Acetamide Substituent Molecular Weight (g/mol) Notable Features
Target Compound 4-(4-Fluorophenyl) 2,3-Dichlorophenyl 382.26 High Cl/F content enhances lipophilicity and anticonvulsant potential.
Compound 14 () Phenyl 3-(Trifluoromethyl)phenyl Not reported Trifluoromethyl group increases metabolic stability and electron-withdrawing effects .
Compound 20 () 4-(4-Fluorophenyl) 4-(4-Methoxyphenyl)thiazol-2-yl Not reported Thiazole ring improves MMP inhibition; methoxy enhances solubility .
N-(3,4-Dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}acetamide 4-(4-Fluorophenyl)sulfonyl 3,4-Dichlorophenyl ~466.3 (estimated) Sulfonyl group increases acidity and alters receptor interactions.
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide 4-(3-Chlorophenyl) 4-Fluorophenyl 347.81 Positional isomerism reduces steric hindrance, potentially improving dopamine receptor binding.

Key Research Findings

Anticonvulsant Activity () :
  • Analogs with halogenated aryl groups (e.g., 3-chlorophenyl in Compound 12) showed moderate anticonvulsant activity in rodent models.
  • The target compound’s 2,3-dichlorophenyl group may enhance activity due to increased lipophilicity and CNS penetration .
Dopamine Receptor Selectivity () :
  • Compounds like 7o (5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-pyridinylphenyl)pentanamide) exhibit selectivity for dopamine D3 receptors. The extended pentanamide chain in 7o improves receptor fit compared to the shorter acetamide chain in the target compound .
Positional Isomerism Effects () :
  • Replacing the 2,3-dichlorophenyl group with a 4-fluorophenyl (as in ’s compound) reduces molecular weight (347.81 vs.

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